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Compound of Interest

Compound Name: 2,6-Dichlorocapronic acid xylidide

Cat. No.: B602214 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of

Levobupivacaine Impurity D, a known process-related impurity in the synthesis of the local

anesthetic Levobupivacaine. This document outlines the identity of the impurity, its likely

formation pathway, and the detailed methodologies required for its isolation, characterization,

and analytical validation.

Introduction to Levobupivacaine and its Impurities
Levobupivacaine, the (S)-enantiomer of Bupivacaine, is a potent, long-acting local anesthetic

widely used for surgical anesthesia and pain management. As with any active pharmaceutical

ingredient (API), the purity profile of Levobupivacaine is critical to its safety and efficacy.

Regulatory agencies require stringent control and characterization of any impurity present in

the final drug substance.

Impurity profiling is a crucial aspect of drug development and manufacturing. Impurities can

arise from various sources, including starting materials, intermediates, side reactions during

synthesis, or degradation of the API. This guide focuses on Levobupivacaine Impurity D, a

process-related impurity identified in the European Pharmacopoeia (EP).

Identification and Structure of Impurity D
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Levobupivacaine Impurity D is chemically identified as (2RS)-2,6-dichloro-N-(2,6-

dimethylphenyl)hexanamide.[1][2] Unlike impurities that are structurally very similar to the

parent API (e.g., resulting from N-dealkylation or hydroxylation), Impurity D lacks the

characteristic piperidine ring of Levobupivacaine. This structural difference strongly indicates

that it is a process-related impurity, originating from starting materials and side-reactions in a

specific synthetic route, rather than a degradation product of the Levobupivacaine molecule

itself.

Table 1: Chemical Identity of Levobupivacaine Impurity D

Parameter Information

Chemical Name
(2RS)-2,6-dichloro-N-(2,6-

dimethylphenyl)hexanamide[1]

Synonyms
N-(2,6-Dichlorohexanoyl)-2,6-dimethylaniline,

Bupivacaine EP Impurity D[1]

CAS Number 1037184-07-8[1][2]

Molecular Formula C₁₄H₁₉Cl₂NO[1][2]

Molecular Weight 288.21 g/mol [1][2]

Postulated Formation Pathway
The structure of Impurity D suggests a formation pathway independent of the core

Levobupivacaine structure. A plausible route involves the reaction of a C6 straight-chain

carboxylic acid derivative with 2,6-dimethylaniline, a key starting material in many synthesis

routes for amide-type local anesthetics.[3]

A Chinese patent (CN108727214A) describes the synthesis of a Bupivacaine impurity using 6-

bromohexanoic acid, which is first converted to its acyl chloride and then reacted with xylidine

(2,6-dimethylaniline).[4] If chlorinated hexanoic acid derivatives are present as starting

materials or are formed in situ, a similar reaction would lead directly to the formation of Impurity

D.

Below is a logical workflow for the investigation and confirmation of such a pathway.
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Impurity Formation Pathway Investigation

Hypothesize Potential Starting Materials
(e.g., Dichlorohexanoic Acid)

Analyze Raw Material Batches
for Postulated Precursors

Review Synthesis Side Reactions
(e.g., Chlorination Sources)

Spike Synthesis with Precursor
and Monitor for Impurity D Formation

Confirm Pathway and
Implement Control Strategy
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Caption: Logical workflow for investigating the formation of a process-related impurity.

Structural Elucidation: A Representative
Methodology
While the specific spectroscopic data for Levobupivacaine Impurity D is proprietary and

typically provided with the purchase of a certified reference standard, this section details the

standard experimental protocols used for the structural elucidation of such a compound.[2]

Isolation of the Impurity
The first step is to isolate the impurity from the API matrix in sufficient quantity and purity for

spectroscopic analysis. Preparative High-Performance Liquid Chromatography (HPLC) is the
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method of choice.

Experimental Protocol: Preparative HPLC

Parameter Specification

Column C18, 10 µm, 250 mm x 21.2 mm

Mobile Phase A 0.1% Formic acid in Water

Mobile Phase B 0.1% Formic acid in Acetonitrile

Gradient

Optimized to resolve Impurity D from

Levobupivacaine and other impurities. (e.g.,

30% B to 90% B over 20 minutes)

Flow Rate 18.0 mL/min

Detection UV at 210 nm

Sample Preparation
Crude Levobupivacaine dissolved in a minimal

amount of mobile phase A.

Fraction Collection
Triggered by the elution of the target peak

corresponding to Impurity D.

Post-Collection

Collected fractions are pooled, and the solvent

is removed under reduced pressure

(lyophilization or rotary evaporation) to yield the

isolated solid impurity.

Spectroscopic Analysis
Once isolated, the impurity is subjected to a suite of spectroscopic techniques to determine its

structure.
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Structural Elucidation Workflow

Isolated Impurity

Mass Spectrometry (MS)
- Determine Molecular Weight

- Determine Elemental Formula

NMR Spectroscopy
(¹H, ¹³C, COSY, HSQC)

- Elucidate Carbon-Hydrogen Framework

Infrared (IR) Spectroscopy
- Identify Functional Groups

Combine and Interpret Data

Propose and Confirm Structure

Click to download full resolution via product page

Caption: Standard workflow for the structural elucidation of a chemical compound.

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight

and deduce the elemental formula.

Experimental Protocol: HRMS (e.g., ESI-QTOF)
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Parameter Specification

Ionization Mode Electrospray Ionization (ESI), Positive Mode

Analyzer Quadrupole Time-of-Flight (QTOF)

Mass Range 50 - 1000 m/z

Capillary Voltage 3.5 kV

Fragmentor Voltage 120 V

Sample Infusion
Sample dissolved in Acetonitrile:Water (1:1) with

0.1% formic acid, infused at 5 µL/min.

Expected Data for Impurity D: The protonated molecule [M+H]⁺ would be observed. The

high-resolution measurement of its mass-to-charge ratio would confirm the elemental

formula C₁₄H₁₉Cl₂NO. The characteristic isotopic pattern for two chlorine atoms (a cluster of

peaks with relative intensities of approximately 9:6:1 for M, M+2, and M+4) would be a key

confirmation point.

NMR is the most powerful tool for elucidating the detailed structure, including connectivity and

stereochemistry.

Experimental Protocol: NMR Spectroscopy

Parameter Specification

Solvent Deuterated Chloroform (CDCl₃) or DMSO-d₆

Spectrometer 500 MHz or higher

Experiments

¹H NMR, ¹³C NMR, DEPT-135, 2D-COSY (¹H-¹H

correlation), 2D-HSQC (¹H-¹³C one-bond

correlation), 2D-HMBC (¹H-¹³C long-range

correlation)

Temperature 25 °C

Expected Data Interpretation for Impurity D:
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¹H NMR: Would show signals for the aromatic protons on the dimethylphenyl ring, the two

methyl groups attached to the ring, the amide N-H proton, and the aliphatic protons of the

dichlorohexyl chain. The integration of these signals would correspond to the number of

protons in each environment.

¹³C NMR: Would reveal the number of unique carbon environments, including the aromatic

carbons, the two methyl carbons, the amide carbonyl carbon, and the six carbons of the

aliphatic chain (two of which would be significantly downfield due to the attached chlorine

atoms).

2D Experiments: COSY would establish the connectivity between adjacent protons in the

hexyl chain. HSQC and HMBC would be used to piece together the entire molecular

structure by correlating protons to their directly attached carbons and to carbons that are

2-3 bonds away, respectively, confirming the link between the carbonyl group, the hexyl

chain, and the dimethylaniline moiety.

IR spectroscopy is used to identify the key functional groups present in the molecule.

Experimental Protocol: FTIR-ATR

Parameter Specification

Technique Attenuated Total Reflectance (ATR)

Scan Range 4000 - 400 cm⁻¹

Resolution 4 cm⁻¹

Sample Preparation
A small amount of the solid impurity is placed

directly on the ATR crystal.

Expected Data for Impurity D: Key absorption bands would include a sharp peak around

3300 cm⁻¹ (N-H stretch of the secondary amide), a strong peak around 1670 cm⁻¹ (C=O

stretch of the amide I band), and peaks in the 800-600 cm⁻¹ region (C-Cl stretching).

Analytical Method Validation
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Once the structure is confirmed, a robust analytical method must be validated for the routine

quantification of the impurity in Levobupivacaine drug substance. A stability-indicating HPLC

method is typically used.

Table 2: Representative HPLC Method for Impurity Quantification

Parameter Specification

Column C18, 5 µm, 150 mm x 4.6 mm

Mobile Phase A 0.02 M Potassium Phosphate Buffer, pH 7.0

Mobile Phase B Acetonitrile

Gradient
50:50 (A:B) isocratic, or a shallow gradient

optimized for separation

Flow Rate 1.0 mL/min

Column Temperature 35 °C

Detection Wavelength 210 nm[5]

Injection Volume 10 µL

The method would be validated according to ICH Q2(R1) guidelines, with performance

characteristics and typical acceptance criteria summarized below.

Table 3: Summary of Validation Parameters and Acceptance Criteria
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Parameter Purpose
Typical Acceptance
Criteria

Specificity

To ensure the method can

unequivocally assess the

analyte in the presence of

components that may be

expected to be present (API,

other impurities, degradation

products).

Peak for Impurity D is

spectrally pure and well-

resolved from all other peaks

(Resolution > 2.0).

Linearity

To demonstrate a direct

proportional relationship

between concentration and

instrument response over a

defined range.

Correlation coefficient (r²) ≥

0.99 for a plot of peak area vs.

concentration (e.g., from LOQ

to 150% of the specification

limit).

Range

The interval between the upper

and lower concentration of

analyte for which the method

has been demonstrated to

have suitable precision,

accuracy, and linearity.

Typically from the Limit of

Quantitation (LOQ) to 150% of

the impurity specification limit.

Accuracy
The closeness of test results to

the true value.

% Recovery between 80.0%

and 120.0% for spiked

samples at three concentration

levels.

Precision

The closeness of agreement

among a series of

measurements from multiple

samplings of the same

homogeneous sample.

Repeatability (intra-day) and

Intermediate Precision (inter-

day) Relative Standard

Deviation (RSD) ≤ 10.0%.

Limit of Detection (LOD)

The lowest amount of analyte

in a sample which can be

detected but not necessarily

quantitated as an exact value.

Signal-to-Noise ratio of ≥ 3:1.
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Limit of Quantitation (LOQ)

The lowest amount of analyte

in a sample which can be

quantitatively determined with

suitable precision and

accuracy.

Signal-to-Noise ratio of ≥ 10:1;

precision (RSD) at this

concentration should meet

acceptance criteria.

Robustness

A measure of the method's

capacity to remain unaffected

by small, but deliberate

variations in method

parameters.

No significant change in

results when parameters like

pH (±0.2), mobile phase

composition (±2%), or column

temperature (±5 °C) are

varied.

Conclusion
The structural elucidation of Levobupivacaine Impurity D, (2RS)-2,6-dichloro-N-(2,6-

dimethylphenyl)hexanamide, follows a systematic process involving its isolation, spectroscopic

characterization (MS, NMR, IR), and the validation of a quantitative analytical method. Its

structure confirms its origin as a process-related impurity, which is critical information for

developing effective control strategies during the manufacturing of Levobupivacaine. This guide

provides the foundational methodologies and frameworks necessary for researchers and drug

development professionals to characterize this and other similar impurities, ensuring the

quality, safety, and regulatory compliance of the final pharmaceutical product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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